molecular formula C5H8N4O B15263204 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B15263204
M. Wt: 140.14 g/mol
InChI Key: OQQHHOHIHHZCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a nitrogen-rich heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the N1 position and an aminoethyl ketone moiety at the C4 position. Triazoles are widely studied for their stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2-amino-1-(1-methyltriazol-4-yl)ethanone

InChI

InChI=1S/C5H8N4O/c1-9-3-4(7-8-9)5(10)2-6/h3H,2,6H2,1H3

InChI Key

OQQHHOHIHHZCLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the cycloaddition reaction known as “click chemistry.” This method employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in an aqueous medium .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry: In organic synthesis, 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor, particularly in the context of diseases such as cancer and Alzheimer’s disease. Its triazole ring can mimic the structure of natural substrates, allowing it to bind effectively to enzyme active sites .

Industry: In the industrial sector, 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This compound can interfere with key biological pathways, such as signal transduction and metabolic processes, thereby exerting its effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Heterocycle Type Key Substituents
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (Target) Not provided C₅H₈N₄O 140.15 (calculated) 1,2,3-triazole Methyl (N1), aminoethyl ketone (C4)
2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one 1784323-33-6 C₆H₁₀N₄O 154.17 1,2,3-triazole Ethyl (N1), aminoethyl ketone (C4)
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 30748-47-1 C₆H₈N₂OS 156.20 (calculated) 1,3-thiazole Methyl (C4), amino (C2), acetyl (C5)
2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine 501-75-7 C₆H₁₁N₃ 125.17 (calculated) Imidazole Methyl (N1), aminoethyl (C4)
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-ethanone CTK5J9884 C₇H₇N₇O₂ 221.18 (calculated) 1,2,3-triazole + 1,2,5-oxadiazole Methyl (triazole C5), acetyl (triazole C4), amino (oxadiazole C4)
Key Observations:
  • Heterocycle Diversity: The thiazole analog (C₆H₈N₂OS) introduces sulfur, which may enhance π-π stacking interactions or alter metabolic pathways compared to triazoles. The furazan-triazole hybrid (C₇H₇N₇O₂) combines two nitrogen-rich rings, likely improving thermal stability or energetic properties.

Physicochemical and Functional Differences

Solubility and Lipophilicity:
  • Target vs. Ethyl Analog : The shorter methyl chain in the target compound may improve aqueous solubility compared to the ethyl variant, which is more lipophilic.
  • Thiazole vs. Triazole : The sulfur atom in the thiazole could reduce water solubility due to increased hydrophobicity, while the triazole’s nitrogen atoms may favor hydrogen bonding.
Reactivity and Stability:
  • Triazoles are generally stable under physiological conditions, making them suitable for drug design. In contrast, oxadiazoles (e.g., in the furazan hybrid) are known for high thermal stability but may exhibit explosive tendencies under extreme conditions.
  • Imidazoles are prone to tautomerism, which could influence their reactivity in biological systems.

Biological Activity

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • IUPAC Name : 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
  • Molecular Formula : C_5H_8N_4O
  • Molecular Weight : 156.14 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have shown significant activity against various bacterial strains and fungi. A study indicated that derivatives of 2-amino triazoles exhibited promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Anticancer Activity

The anticancer potential of triazole compounds has been extensively investigated. In particular, 2-amino triazole derivatives have been shown to inhibit cancer cell proliferation in various in vitro assays. For example, a study demonstrated that novel hybrids of triazoles exhibited cytotoxic activities against several cancer cell lines, with IC50 values below 20 µM . The structure–activity relationship (SAR) analysis revealed that modifications to the triazole ring significantly influenced their anticancer efficacy.

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, some studies suggest that triazole derivatives may inhibit enzymes involved in folate biosynthesis or disrupt DNA synthesis in target cells . This mode of action is particularly relevant for their application as antimicrobial and anticancer agents.

Case Study 1: Antimicrobial Efficacy

A series of synthesized triazole derivatives were tested for their antimicrobial activity against a panel of pathogens. The results indicated that compounds with electron-withdrawing groups on the triazole ring demonstrated enhanced activity compared to those with electron-donating groups. The most active compound showed an MIC of 32 µg/mL against E. coli .

Case Study 2: Anticancer Activity

In a recent investigation, a library of 2-amino triazole derivatives was screened for cytotoxicity against human cancer cell lines such as HeLa and MCF-7. Compounds exhibiting a methyl group at the 4-position of the triazole ring showed superior activity with IC50 values as low as 10 µM. The study concluded that these modifications could be crucial for developing effective anticancer agents .

Data Tables

Activity MIC (µg/mL) IC50 (µM) Target Pathogen/Cell Line
Antibacterial16 - 64N/AStaphylococcus aureus
Antibacterial32N/AEscherichia coli
AnticancerN/A<20HeLa (cervical cancer)
AnticancerN/A<10MCF-7 (breast cancer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.